(1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol
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Overview
Description
(1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol is an organic compound characterized by a cyclopentene ring with a hydroxymethyl group and a hydroxyl group attached. The stereochemistry of the compound is defined by the (1R,5S) configuration, indicating the specific three-dimensional arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diene or an enyne, followed by functional group modifications. The reaction conditions typically include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form a cyclopentanol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while reduction may produce a cyclopentanol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: As a potential ligand for studying enzyme-substrate interactions and as a probe for investigating biological pathways.
Medicine: As a potential therapeutic agent or intermediate in the synthesis of pharmaceuticals.
Industry: As a precursor for the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol include other cyclopentene derivatives with different functional groups or stereochemistry, such as:
- (1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-ol
- (1S,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol
- 5-(hydroxymethyl)cyclopent-2-en-1-one
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
76909-92-7 |
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Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol |
InChI |
InChI=1S/C6H10O2/c7-4-5-2-1-3-6(5)8/h1,3,5-8H,2,4H2/t5-,6+/m0/s1 |
InChI Key |
WBEXVFLBMXJLAO-NTSWFWBYSA-N |
Isomeric SMILES |
C1C=C[C@H]([C@@H]1CO)O |
Canonical SMILES |
C1C=CC(C1CO)O |
Origin of Product |
United States |
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